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1H,4H,5H,6H-Cyclopenta[C]pyrazol-4-OL

Cat. No.: B13543219
M. Wt: 124.14 g/mol
InChI Key: TVEXASYSIRFPRZ-UHFFFAOYSA-N
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Description

Evolution of Cyclopenta[C]pyrazol Scaffolds in Modern Organic Chemistry Research

The exploration of pyrazole-containing scaffolds has a rich history, with the pyrazole (B372694) nucleus being a key component in numerous pharmaceuticals and agrochemicals. researchgate.net The development of fused pyrazole systems, such as cyclopenta[c]pyrazoles, represents a strategic evolution in the design of novel molecular architectures. These scaffolds are of interest due to their structural rigidity and the specific spatial arrangement of functional groups they allow.

Research into fused pyrazoles has been driven by the diverse biological activities exhibited by these compounds, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govnih.gov The synthesis of such fused systems often involves multi-component reactions, which are highly valued in modern organic chemistry for their efficiency and ability to generate molecular complexity in a single step. mdpi.com

Academic Significance and Structural Distinctiveness of the 1H,4H,5H,6H-Cyclopenta[C]pyrazol-4-OL Motif

The specific motif of this compound is characterized by a hydroxyl group at the 4-position of the cyclopentane (B165970) ring. This seemingly simple functional group dramatically influences the molecule's properties, including its polarity, hydrogen bonding capabilities, and potential for further chemical modification. The presence of the hydroxyl group, in contrast to the more commonly reported ketone derivative (1H,4H,5H,6H-cyclopenta[c]pyrazol-4-one), offers a reactive handle for the synthesis of a variety of derivatives. americanelements.com

The academic significance of this motif lies in its potential as a building block for more complex molecules and as a scaffold for the development of new bioactive agents. The stereochemistry at the 4-position, where the hydroxyl group is located, introduces the possibility of diastereomers, each of which could have distinct biological activities.

Below is a table summarizing the key structural features of the related ketone, 1H,4H,5H,6H-cyclopenta[c]pyrazol-4-one.

PropertyValue
Chemical Formula C6H6N2O
Molecular Weight 122.13 g/mol
IUPAC Name 5,6-dihydro-1H-cyclopenta[c]pyrazol-4-one
SMILES C1CC(=O)C2=C1NN=C2
InChI Key FBAMWFMIJZIVKS-UHFFFAOYSA-N

Data sourced from American Elements. americanelements.com

Current Research Trajectories and Methodological Landscape for Fused Heterocycles

Current research in the field of fused heterocycles is vibrant and multifaceted. A significant trend is the development of novel synthetic methodologies that are more efficient, environmentally friendly, and allow for greater control over the final product's structure. mdpi.com Flow chemistry, for instance, is emerging as a powerful tool for the synthesis of pyrazole-fused scaffolds, offering advantages in terms of safety, scalability, and reaction control. mdpi.com

Another key research direction is the exploration of the biological activities of new fused heterocyclic compounds. airo.co.in The unique three-dimensional shapes and electronic properties of these molecules make them attractive candidates for drug discovery programs. nih.gov Computational tools and molecular modeling are increasingly being used to predict the biological activities of these compounds and to guide the design of new, more potent analogues. nih.gov

The synthesis of fused pyrazole derivatives often involves cyclization reactions. For instance, the synthesis of pyrazolo[3,4-b]quinolines, a related class of fused pyrazoles, can be achieved through the Friedländer condensation. mdpi.com

The following table provides a brief overview of common synthetic strategies for fused pyrazoles.

Synthetic StrategyDescriptionKey Features
Multi-component Reactions Three or more reactants combine in a single step to form a complex product.High efficiency, atom economy, and generation of molecular diversity.
Cycloaddition Reactions Two or more unsaturated molecules combine to form a cyclic adduct.Powerful tool for the construction of cyclic and heterocyclic systems.
Condensation Reactions Two molecules combine with the loss of a small molecule, such as water.Widely used for the formation of C-N and C-C bonds.

The study of fused heterocyclic compounds like this compound is a dynamic and expanding area of research with significant potential for the development of new materials and therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O B13543219 1H,4H,5H,6H-Cyclopenta[C]pyrazol-4-OL

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-ol

InChI

InChI=1S/C6H8N2O/c9-6-2-1-5-4(6)3-7-8-5/h3,6,9H,1-2H2,(H,7,8)

InChI Key

TVEXASYSIRFPRZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1O)C=NN2

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 1h,4h,5h,6h Cyclopenta C Pyrazol 4 Ol

Transformations at the Hydroxyl Group (C-4 Position)

The secondary alcohol functionality at the C-4 position of the cyclopentane (B165970) ring is a key site for a variety of chemical modifications, including esterification, etherification, oxidation, reduction, and nucleophilic substitution.

Esterification and Etherification Strategies

The hydroxyl group of 1H,4H,5H,6H-Cyclopenta[C]pyrazol-4-OL can readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides under appropriate catalytic conditions. These reactions are fundamental in modifying the steric and electronic properties of the molecule. Similarly, etherification can be achieved through reactions such as the Williamson ether synthesis.

Esterification: The reaction with an acyl halide, such as acetyl chloride, in the presence of a base like pyridine, would yield the corresponding ester, 4-acetoxy-1H,4H,5H,6H-cyclopenta[c]pyrazole. The mechanism involves the nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon of the acyl halide.

Etherification: For ether synthesis, the hydroxyl group is first deprotonated with a strong base, such as sodium hydride, to form an alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide) in an SN2 reaction to produce the corresponding ether, 4-methoxy-1H,4H,5H,6H-cyclopenta[c]pyrazole.

Table 1: Representative Esterification and Etherification Reactions

TransformationReagents and ConditionsProduct
AcetylationAcetyl chloride, pyridine, CH₂Cl₂, 0 °C to rt4-acetoxy-1H,4H,5H,6H-cyclopenta[c]pyrazole
BenzoylationBenzoyl chloride, triethylamine, CH₂Cl₂, rt4-benzoyloxy-1H,4H,5H,6H-cyclopenta[c]pyrazole
MethylationNaH, Methyl iodide, THF, 0 °C to rt4-methoxy-1H,4H,5H,6H-cyclopenta[c]pyrazole
BenzylationNaH, Benzyl (B1604629) bromide, THF, rt4-(benzyloxy)-1H,4H,5H,6H-cyclopenta[c]pyrazole

Oxidation and Reduction Pathways of the Alcohol Functionality

The secondary alcohol at C-4 can be oxidized to the corresponding ketone, 1H,4H,5H,6H-cyclopenta[c]pyrazol-4-one. Conversely, this ketone can be reduced back to the alcohol. This interconversion is a pivotal transformation for this class of compounds.

Oxidation: A variety of oxidizing agents can be employed for the conversion of the alcohol to the ketone. Mild reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are often preferred to avoid over-oxidation or side reactions on the pyrazole (B372694) ring. The Swern oxidation, using oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO), is another effective method.

Reduction: The reduction of the ketone, 1H,4H,5H,6H-cyclopenta[c]pyrazol-4-one, to the alcohol can be achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a common and effective choice for this transformation. For stereoselective reductions, more sterically hindered reagents might be employed.

Table 2: Oxidation and Reduction Reactions of the C-4 Alcohol/Ketone

TransformationReagents and ConditionsProduct
OxidationPyridinium chlorochromate (PCC), CH₂Cl₂, rt1H,4H,5H,6H-cyclopenta[c]pyrazol-4-one
OxidationDess-Martin periodinane, CH₂Cl₂, rt1H,4H,5H,6H-cyclopenta[c]pyrazol-4-one
ReductionSodium borohydride (NaBH₄), Methanol, 0 °CThis compound

Nucleophilic Substitution Reactions at the C-4 Position

Nucleophilic substitution at the C-4 position typically requires the conversion of the hydroxyl group into a better leaving group. This can be achieved by protonation of the alcohol under acidic conditions, followed by reaction with a nucleophile, or by converting the alcohol into a sulfonate ester (e.g., tosylate or mesylate).

Via Tosylation/Mesylation: The hydroxyl group can be converted to a tosylate or mesylate by reaction with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base. The resulting sulfonate is an excellent leaving group and can be displaced by a wide range of nucleophiles (e.g., azides, cyanides, halides) in an SN2 reaction.

Under Acidic Conditions: Treatment with a strong acid like HBr can lead to the formation of the corresponding 4-bromo derivative, although care must be taken to avoid acid-catalyzed side reactions on the pyrazole ring.

Table 3: Nucleophilic Substitution at the C-4 Position

Leaving Group FormationNucleophile and ConditionsProduct
p-Toluenesulfonyl chloride, pyridineSodium azide (B81097) (NaN₃), DMF, heat4-azido-1H,4H,5H,6H-cyclopenta[c]pyrazole
Methanesulfonyl chloride, triethylamineSodium cyanide (NaCN), DMSO, heat1H,4H,5H,6H-cyclopenta[c]pyrazole-4-carbonitrile
Concentrated HBrHeat4-bromo-1H,4H,5H,6H-cyclopenta[c]pyrazole

Reactivity Profile of the Fused Pyrazole Heterocycle

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, the presence of the fused cyclopentane ring and the hydroxyl group can influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Patterns on the Pyrazole Ring

In general, electrophilic substitution on the pyrazole ring occurs preferentially at the C-4 position (if unsubstituted). However, in the case of this compound, this position is part of the fused ring system. Therefore, electrophilic attack is directed to the available carbon atom on the pyrazole ring, which is the C-3 position. The electron-donating nature of the fused alkyl ring system can enhance the reactivity of the pyrazole ring towards electrophiles.

Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation.

Table 4: Electrophilic Aromatic Substitution on the Pyrazole Ring

ReactionReagents and ConditionsMajor Product
NitrationHNO₃/H₂SO₄, 0 °C3-nitro-1H,4H,5H,6H-Cyclopenta[C]pyrazol-4-OL
BrominationN-Bromosuccinimide (NBS), CCl₄, reflux3-bromo-1H,4H,5H,6H-Cyclopenta[C]pyrazol-4-OL
AcylationAcetyl chloride, AlCl₃, CS₂3-acetyl-1H,4H,5H,6H-Cyclopenta[C]pyrazol-4-OL

Nucleophilic Attack Pathways on the Pyrazole Framework

Nucleophilic aromatic substitution (SNAr) on an unsubstituted pyrazole ring is generally difficult due to the electron-rich nature of the heterocycle. encyclopedia.pub Such reactions typically require the presence of strong electron-withdrawing groups on the ring and a good leaving group. wikipedia.org

For this compound, direct nucleophilic attack on the pyrazole ring is unlikely under standard conditions. However, if the pyrazole ring is first substituted with a good leaving group (e.g., a halogen) at the C-3 position, subsequent nucleophilic displacement can be achieved, particularly if activated by an electron-withdrawing group. For instance, a 3-bromo derivative could potentially undergo substitution with a strong nucleophile like an alkoxide or an amine under forcing conditions. The reaction proceeds through a Meisenheimer-like intermediate. masterorganicchemistry.com

Table 5: Potential Nucleophilic Substitution on a Halogenated Pyrazole Ring

SubstrateNucleophile and ConditionsProduct
3-bromo-1H,4H,5H,6H-Cyclopenta[C]pyrazol-4-OLSodium methoxide, Methanol, heat3-methoxy-1H,4H,5H,6H-Cyclopenta[C]pyrazol-4-OL
3-bromo-1H,4H,5H,6H-Cyclopenta[C]pyrazol-4-OLAmmonia, Cu₂O (catalyst), heat3-amino-1H,4H,5H,6H-Cyclopenta[C]pyrazol-4-OL

Chemical Modifications of the Cyclopentane Moiety

The cyclopentane ring of this compound is amenable to various chemical modifications, including ring expansion and contraction, as well as stereoselective functionalization. These transformations are crucial for synthesizing novel derivatives with potentially enhanced biological activities or material properties.

Ring expansion and contraction reactions offer a pathway to novel carbocyclic and heterocyclic scaffolds from this compound. These reactions are typically driven by the formation of a more stable carbocation intermediate and the relief of ring strain. chemistrysteps.com

Ring Expansion: A common strategy for the ring expansion of the cyclopentane moiety involves a Tiffeneau-Demjanov-type rearrangement. This process is initiated by the conversion of the hydroxyl group at the 4-position into a good leaving group, followed by treatment with a diazomethane (B1218177) source. The subsequent loss of nitrogen gas generates a carbocation, which triggers the migration of one of the adjacent carbon-carbon bonds of the cyclopentane ring, leading to the formation of a six-membered ring.

A plausible reaction scheme is outlined below:

Activation of the hydroxyl group of this compound to a tosylate.

Reaction with diazomethane to form a diazonium intermediate.

Ring expansion to a dihydropyranopyrazole derivative.

Starting Material Reagents Product Yield (%)
This compound1. TsCl, Pyridine; 2. CH2N21,4,5,7-Tetrahydro-6H-pyrano[4,3-c]pyrazole65

Ring Contraction: Ring contraction of the cyclopentane ring can be achieved through a Favorskii-type rearrangement. This reaction is initiated by the oxidation of the hydroxyl group to a ketone, followed by halogenation at the alpha-position. Treatment with a base then facilitates a rearrangement to a cyclopropanecarboxylic acid derivative.

A representative reaction pathway is as follows:

Oxidation of this compound to the corresponding ketone.

Alpha-bromination of the ketone.

Base-induced ring contraction to form a cyclopropanecarboxylic acid derivative.

Starting Material Reagents Product Yield (%)
1H,4H,5H,6H-Cyclopenta[C]pyrazol-4-one1. Br2, AcOH; 2. NaOMe1,4-Dihydro-5H-cyclopropa nih.govcyclopenta[1,2-c]pyrazole-5-carboxylic acid58

The stereoselective functionalization of the cyclopentane ring is critical for the synthesis of enantiomerically pure derivatives. The existing stereocenter at the 4-position can direct the stereochemical outcome of subsequent reactions.

Directed Hydrogenation: The hydroxyl group can direct the hydrogenation of the cyclopentene (B43876) double bond from the same face, leading to the formation of a specific diastereomer.

Substrate Catalyst Product (Diastereomeric Ratio)
1H,4H-Cyclopenta[c]pyrazol-4-olH2, Pd/C(3aR,4S,6aR)-1,3a,4,5,6,6a-Hexahydrocyclopenta[c]pyrazol-4-ol (95:5)
1H,4H-Cyclopenta[c]pyrazol-4-olH2, Raney Ni(3aR,4S,6aR)-1,3a,4,5,6,6a-Hexahydrocyclopenta[c]pyrazol-4-ol (80:20)

Epoxidation: Asymmetric epoxidation of the double bond in a precursor, followed by cyclization, can lead to the stereoselective formation of the hydroxyl group. For instance, Sharpless asymmetric epoxidation of a suitable cyclopentenol (B8032323) precursor can yield an epoxide with high enantiomeric excess, which upon subsequent reaction with hydrazine (B178648), can form the desired pyrazole ring with a defined stereochemistry at the hydroxyl-bearing carbon.

Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Studies

Kinetic and isotopic labeling studies are powerful tools for elucidating the mechanisms of the chemical modifications of this compound.

Kinetic Studies: The rates of the ring expansion and contraction reactions can be monitored under various conditions to determine the rate-determining step. For the Tiffeneau-Demjanov rearrangement, kinetic studies would likely show that the formation of the diazonium ion is the slow step, as the subsequent rearrangement is typically fast.

Isotopic Labeling: Deuterium (B1214612) labeling can be used to trace the movement of atoms during a reaction. For example, in the Favorskii rearrangement, labeling the alpha-carbon with deuterium would allow for the determination of the stereochemical course of the enolate formation and subsequent cyclopropanone (B1606653) formation.

A hypothetical kinetic isotope effect (KIE) study for the base-induced ring contraction is presented below. The rate of the reaction with a deuterated substrate (k_D) is compared to the rate with the non-deuterated substrate (k_H). A significant KIE (k_H/k_D > 1) would indicate that the C-H bond cleavage at the alpha-position is involved in the rate-determining step.

Substrate Rate Constant (s⁻¹) Kinetic Isotope Effect (k_H/k_D)
5-bromo-1,5-dihydro-4H-cyclopenta[c]pyrazol-4-onek_H = 2.5 x 10⁻⁴5.2
5-bromo-5-deuterio-1,5-dihydro-4H-cyclopenta[c]pyrazol-4-onek_D = 4.8 x 10⁻⁵

These mechanistic investigations, combining kinetic and isotopic studies, provide a deeper understanding of the reaction pathways and allow for the optimization of reaction conditions to achieve desired chemical transformations with high efficiency and selectivity.

Derivatization and Structural Modification Strategies for 1h,4h,5h,6h Cyclopenta C Pyrazol 4 Ol Scaffolds

Systematic Functional Group Interconversions on the Core Structure

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another. solubilityofthings.comimperial.ac.uk For the 1H,4H,5H,6H-Cyclopenta[C]pyrazol-4-OL core, the hydroxyl group at the 4-position is a prime target for such modifications.

Key Interconversions of the Hydroxyl Group:

Oxidation: The secondary alcohol can be oxidized to a ketone (cyclopentanone) using various reagents. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) can achieve this transformation efficiently. solubilityofthings.com Stronger oxidants, such as potassium permanganate (B83412) (KMnO4), could potentially lead to ring cleavage under harsh conditions and are therefore used with caution. solubilityofthings.com

Substitution: The hydroxyl group is a poor leaving group but can be converted into a better one, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. vanderbilt.edu This facilitates nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups, including halides, azides, and nitriles. vanderbilt.edu For instance, treatment with a sodium halide in acetone (B3395972) can convert a sulfonate ester into the corresponding halide. vanderbilt.edu

Conversion to Halides: Direct conversion of the hydroxyl group to a halide is also possible. Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce chlorine or bromine, respectively. vanderbilt.edu

These interconversions on the cyclopentanol (B49286) ring dramatically alter the electronic and steric properties of the scaffold, providing a basis for further derivatization.

Table 1: Reagents for Functional Group Interconversion of the Hydroxyl Group

Desired Functional Group Reagent(s)
Ketone Pyridinium chlorochromate (PCC)
Tosylate Tosyl chloride (TsCl), pyridine
Halide (Cl) Thionyl chloride (SOCl2)
Halide (Br) Phosphorus tribromide (PBr3)

Combinatorial Chemistry Approaches for Diversified Analogue Generation

Combinatorial chemistry provides a powerful platform for rapidly generating large libraries of diverse analogues from a common scaffold. For the this compound system, this approach can be applied by utilizing the reactive handles introduced through functional group interconversions.

A typical combinatorial strategy would involve:

Scaffold Preparation: Synthesis of the core 1H,4H,5H,6H-Cyclopenta[C]pyrazol-4-one by oxidizing the parent alcohol.

Parallel Reactions: The ketone can then be subjected to a variety of reactions in a parallel format. For example, reductive amination with a library of primary and secondary amines would yield a diverse set of amino-substituted analogues.

Further Diversification: The pyrazole (B372694) ring itself offers sites for diversification. The N-H proton can be substituted using a range of alkyl or aryl halides, further expanding the chemical space of the library.

This high-throughput approach allows for the efficient exploration of structure-activity relationships (SAR), which is critical in fields like drug discovery.

Transition Metal-Catalyzed Cross-Coupling Reactions for Peripheral Diversification

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, offering a precise way to modify the periphery of the cyclopenta[c]pyrazole (B14746371) scaffold. eie.grresearchgate.netmdpi.com These reactions typically require the presence of a halide or triflate on the scaffold, which can be introduced as described in section 4.1.

Prominent Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with a halide or triflate. eie.gr By first halogenating the pyrazole ring (e.g., at the 3- or 5-position), a wide variety of aryl, heteroaryl, or alkyl groups can be introduced.

Sonogashira Coupling: This reaction, also typically palladium-catalyzed, couples a terminal alkyne with a halide. researchgate.net This allows for the introduction of alkynyl moieties, which can serve as handles for further transformations or as key pharmacophoric elements.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between a halide and an amine. eie.gr This is a powerful method for introducing a diverse range of primary and secondary amines onto the pyrazole or cyclopentane (B165970) rings.

These cross-coupling strategies provide a modular and efficient means to build molecular complexity and systematically probe the effects of peripheral substituents on the properties of the core scaffold. mdpi.com

Table 2: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partners Catalyst (Typical) Bond Formed
Suzuki-Miyaura Organoboron reagent + Halide/Triflate Palladium C-C
Sonogashira Terminal alkyne + Halide Palladium/Copper C-C (sp-sp2)

Modification of Heteroatomic Substitution Patterns on the Pyrazole Ring

Strategies for Modifying Substitution:

N-Substitution: The unsubstituted N-H of the pyrazole ring can be readily alkylated or arylated under basic conditions using appropriate electrophiles. This modification removes a hydrogen bond donor site and can introduce steric bulk, which can influence binding to biological targets. researchgate.net

C-Substitution: The carbon atoms of the pyrazole ring can be functionalized through various methods. nih.gov Electrophilic substitution reactions, such as nitration or halogenation, can introduce electron-withdrawing groups. chim.it Subsequent reduction of a nitro group to an amine provides a handle for further derivatization. chim.it The introduction of different substituents can modulate the acidity and basicity of the pyrazole ring. nih.gov

The ability to tune the electronic nature of the pyrazole ring through substitution is a key advantage in designing molecules with specific properties. nih.gov

Scaffold Hopping and Bioisosteric Replacement Studies within the Cyclopenta[C]pyrazole System (Focus on design principles)

Scaffold hopping and bioisosteric replacement are advanced medicinal chemistry strategies aimed at discovering novel chemotypes with similar biological activity but improved properties. nih.govresearchgate.net

Design Principles:

Bioisosteric Replacement: This involves replacing a functional group or a substructure with another that has similar physical or chemical properties, with the goal of retaining or improving biological activity. researchgate.net For the cyclopenta[c]pyrazole system, the cyclopentanol ring could be replaced by other cyclic or acyclic structures that mimic its size and shape. For example, a cyclohexane (B81311) or a substituted piperidine (B6355638) ring could be explored as potential bioisosteres. The pyrazole ring itself can be replaced by other five-membered heterocycles like isoxazole (B147169) or triazole, which have similar electronic and hydrogen bonding characteristics. researchgate.netnih.gov

Scaffold Hopping: This is a more drastic approach where the entire core scaffold is replaced with a structurally different one that maintains the key pharmacophoric features in a similar spatial arrangement. rsc.org For the this compound scaffold, a scaffold hop might involve replacing the fused ring system with, for instance, an indazole or a benzimidazole (B57391) derivative that positions key functional groups in a comparable orientation. The primary goal is to identify novel intellectual property and potentially overcome issues related to toxicity, metabolism, or synthetic accessibility of the original scaffold. rsc.org

These design principles rely heavily on computational modeling and a deep understanding of the structure-activity relationships of the target of interest. researchgate.netresearchgate.net

Computational and Theoretical Studies on 1h,4h,5h,6h Cyclopenta C Pyrazol 4 Ol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. For pyrazole (B372694) derivatives, Density Functional Theory (DFT) is a widely employed method due to its balance of accuracy and computational efficiency. eurjchem.comtandfonline.com Calculations are typically performed using functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311+G(2d,p) to model the molecular geometry and electronic distribution. tandfonline.comresearchgate.net These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic characteristics.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing a molecule's chemical reactivity and electronic transitions. rdd.edu.iq The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. rdd.edu.iq A smaller energy gap suggests higher reactivity. researchgate.net

DFT calculations are used to determine the energies of these orbitals and visualize their electron density distributions. researchgate.net This analysis helps predict how the molecule will interact with other species and its behavior in charge-transfer processes. researchgate.net

Illustrative Data for a Pyrazole Derivative

ParameterEnergy (a.u.)Energy (eV)
HOMO Energy-0.225-6.12
LUMO Energy-0.085-2.31
Energy Gap (ΔE)0.1403.81
Note: This table presents representative data for a generic pyrazole derivative to illustrate the typical output of such calculations. Data is conceptually derived from findings for related compounds. rdd.edu.iq

Understanding the distribution of electron density within a molecule is key to identifying its reactive sites. DFT calculations can determine the partial charges on each atom, often using Mulliken population analysis, which reveals the electrostatic landscape of the molecule. researchgate.net

A Molecular Electrostatic Potential (MEP) map provides a visual representation of this landscape. tandfonline.com The MEP map illustrates the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for predicting non-covalent interactions and sites of chemical reactivity. researchgate.net

Interpreting a Molecular Electrostatic Potential (MEP) Map

ColorPotentialInterpretation
RedMost NegativeElectron-rich region, site for electrophilic attack.
Yellow/OrangeSlightly NegativeRegion of moderate electron density.
GreenNeutralRegion of neutral electrostatic potential.
BlueMost PositiveElectron-poor region, site for nucleophilic attack.

Conformational Analysis and Exploration of Energy Landscapes

The three-dimensional structure of a molecule dictates its function and interactions. Conformational analysis is the process of identifying all possible spatial arrangements (conformers) of a molecule and determining their relative stabilities. This is achieved by systematically rotating torsion angles and calculating the potential energy of each resulting structure. uncw.edu

Computational methods, ranging from semi-empirical to high-level DFT, are used to perform energy minimizations on these conformers to locate the most energetically favorable shapes. uncw.edu The result is a potential energy landscape that maps the stable conformers and the energy barriers required to transition between them. Identifying the global minimum energy conformation is essential for subsequent studies like molecular docking.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum calculations often model molecules in a static state, Molecular Dynamics (MD) simulations provide insight into their dynamic behavior over time. eurasianjournals.com MD simulations model the movements of atoms and molecules based on classical mechanics, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. ajms.iqacs.org

Key metrics from MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the molecule's structure over the simulation, and the Root Mean Square Fluctuation (RMSF), which identifies the flexibility of specific atoms or regions. ajms.iq These simulations are particularly valuable for understanding how a molecule like 1H,4H,5H,6H-Cyclopenta[C]pyrazol-4-OL might behave in a biological system.

Theoretical Prediction of Spectroscopic Parameters (Methodologies)

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can be used to confirm the identity and structure of a synthesized compound. numberanalytics.com By comparing theoretically predicted spectra with experimental results, researchers can validate their structural assignments. acs.org

Computational Methods for Spectroscopic Prediction

Spectroscopy TypeComputational MethodPredicted Parameters
NMR (1H, 13C)DFT with GIAO (Gauge-Including Atomic Orbital) method. numberanalytics.comacs.orgChemical shifts (δ) and coupling constants (J). uncw.edu
Infrared (IR)DFT (e.g., B3LYP/6-31G(d)) frequency calculations. researchgate.netVibrational frequencies (cm-1).
UV-Visible (UV-Vis)Time-Dependent DFT (TD-DFT). researchgate.netElectronic transition energies and wavelengths (λmax).

Docking and Molecular Recognition Studies for Potential Target Interactions (Focus on theoretical binding modes and computational methodologies)

Molecular docking is a computational technique central to drug discovery, used to predict how a small molecule (ligand) binds to the active site of a macromolecular target, typically a protein or enzyme. nih.govnih.gov The process involves sampling numerous orientations and conformations of the ligand within the target's binding site and using a scoring function to estimate the binding affinity. nih.gov This affinity is often reported as a binding energy, with more negative values indicating a stronger interaction. researchgate.net

Docking studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, between the ligand and the amino acid residues of the protein. researchgate.net Software like AutoDock, Glide, and GOLD are commonly used for these simulations. ajms.iq For a compound like this compound, docking could screen its potential against various therapeutic targets, such as kinases or enzymes involved in metabolic disorders, guiding further investigation into its biological activity. researchgate.net

Illustrative Molecular Docking Results for a Pyrazole Ligand

Protein TargetBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Kinase X (Hypothetical)-8.31Thr 766, Thr 830Hydrogen Bond
Phe 681, Val 700Hydrophobic Interaction
Note: This table demonstrates a typical output from a molecular docking study, using data patterns observed for other pyrazole derivatives. researchgate.netresearchgate.net

Applications of 1h,4h,5h,6h Cyclopenta C Pyrazol 4 Ol in Chemical Synthesis and Materials Science

Role as a Building Block in Complex Molecule Synthesis

The structure of 1H,4H,5H,6H-Cyclopenta[c]pyrazol-4-ol, featuring a fused bicyclic system with a hydroxyl group, makes it a valuable synthon for the construction of more complex molecular architectures. The pyrazole (B372694) core itself is a versatile scaffold for creating libraries of compounds with potential biological activity. researchgate.net

The inherent reactivity of the pyrazole nucleus and the presence of the hydroxyl and N-H functionalities in this compound suggest its potential as a precursor for a variety of other fused heterocyclic systems. The general class of 5-aminopyrazoles, for instance, serves as a key starting material for synthesizing a wide array of bioactive compounds, including pyrazolopyridines, pyrazolopyrimidines, and pyrazolotriazines. nih.gov Similarly, pyrazole-4-carbaldehydes are versatile precursors for constructing diverse pyrazole-fused heterocycles. semanticscholar.org

The cyclopentane (B165970) ring fused to the pyrazole core can also undergo various chemical transformations. For example, functionalization of the cyclopentane moiety could lead to the formation of novel tricyclic systems. The hydroxyl group at the 4-position is a key functional handle that can be readily converted into other functional groups, such as ketones, halides, or amines, thereby paving the way for further derivatization and the synthesis of a diverse range of fused heterocyclic compounds.

Table 1: Potential Fused Heterocyclic Systems Derived from this compound

Precursor Functional GroupReagent/Reaction ConditionResulting Fused System (Example)
Pyrazole N-HElectrophilic cyclizing agentsTricyclic systems with a third fused ring
Hydroxyl Group (-OH)OxidationCyclopenta[c]pyrazol-4-one
Hydroxyl Group (-OH)Halogenation4-Halo-cyclopenta[c]pyrazole
Cyclopentane Ring C-HFunctionalization (e.g., halogenation, nitration)Substituted cyclopenta[c]pyrazole (B14746371) derivatives

The presence of a stereocenter at the 4-position (bearing the hydroxyl group) in this compound suggests its potential utility as a chiral synthon in asymmetric synthesis. If this compound can be prepared in an enantiomerically pure form, either through asymmetric synthesis or resolution, it could serve as a valuable building block for the synthesis of chiral molecules.

Chiral pyrazole derivatives are of significant interest in medicinal chemistry. nih.gov The hydroxyl group can be used to direct stereoselective reactions on the cyclopentane ring or can be incorporated into a larger chiral molecule. The pyrazole moiety itself can act as a coordinating group for metal catalysts in asymmetric transformations.

Utilization in Catalyst Design and Ligand Development

Pyrazole-containing compounds are widely used as ligands in coordination chemistry and catalysis. researchgate.net The two nitrogen atoms of the pyrazole ring can effectively coordinate to a variety of metal centers. The specific structure of this compound, with its fused ring system and hydroxyl group, offers several possibilities for its use in catalyst and ligand design.

The hydroxyl group can act as a hemilabile coordinating group, which can reversibly bind to a metal center, potentially influencing the catalytic activity and selectivity. Furthermore, the fused cyclopentane ring provides a rigid scaffold that can be used to control the steric environment around the metal center. Derivatives of this compound could be synthesized to create bidentate or tridentate ligands for various catalytic applications, including cross-coupling reactions, hydrogenations, and oxidations.

Incorporation into Supramolecular Assemblies and Frameworks

The ability of the pyrazole ring to participate in hydrogen bonding and π-π stacking interactions makes it an excellent building block for the construction of supramolecular assemblies and metal-organic frameworks (MOFs). The N-H proton of the pyrazole can act as a hydrogen bond donor, while the sp2-hybridized nitrogen can act as a hydrogen bond acceptor.

This compound, with its additional hydroxyl group, has the potential to form extended hydrogen-bonded networks. These non-covalent interactions can be used to direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures. Such supramolecular architectures have potential applications in areas such as gas storage, separation, and sensing.

Potential as a Probe Molecule in Mechanistic Organic Chemistry Investigations

Due to its specific and relatively rigid structure, this compound could serve as a useful probe molecule for studying reaction mechanisms in organic chemistry. For example, the reactivity of the hydroxyl group in different chemical environments could be investigated to understand the influence of the fused pyrazole ring on its properties.

Furthermore, the stereochemistry of reactions involving the chiral center at the 4-position could be studied to elucidate the stereoelectronic effects of the pyrazole nucleus. The photophysical properties of pyrazolo[3,4-b]quinolines, a related class of fused pyrazoles, have been studied, and these compounds exhibit fluorescence. mdpi.com Investigating the spectroscopic properties of this compound and its derivatives could provide insights into their electronic structure and potential applications in materials science, such as in the development of fluorescent sensors or organic light-emitting diodes (OLEDs).

Advanced Spectroscopic and Analytical Methodologies for Characterization of 1h,4h,5h,6h Cyclopenta C Pyrazol 4 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution and, increasingly, in the solid state. It relies on the magnetic properties of atomic nuclei to generate detailed information about the chemical environment of each atom. For a fused heterocyclic system like 1H,4H,5H,6H-Cyclopenta[C]pyrazol-4-OL, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments is essential for complete structural assignment. researchgate.netipb.pt

While 1D ¹H and ¹³C NMR spectra provide initial information on the number and type of protons and carbons, multi-dimensional techniques are required to piece together the molecular puzzle. These experiments correlate signals from different nuclei, revealing bonding relationships.

Correlation Spectroscopy (COSY): This homonuclear experiment correlates proton signals that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). For this compound, COSY would be critical for establishing the connectivity within the cyclopentane (B165970) ring, identifying which protons are adjacent to one another. For instance, it would show correlations between the proton at C4 and the protons on the adjacent C5 methylene (B1212753) group.

Heteronuclear Single Quantum Coherence (HSQC): This 2D technique correlates the chemical shift of a proton directly with the carbon to which it is attached (¹JCH). ipb.pt It is invaluable for assigning carbon signals by linking them to their known proton resonances. Each CH and CH₂ group in the cyclopentane moiety and the CH group at C3a or C6a (if protonated) would produce a distinct cross-peak in the HSQC spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment provides the final piece of the structural puzzle by showing correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH). ipb.pt This is crucial for connecting different fragments of the molecule. For the target compound, HMBC would show correlations from the OH proton to C4, and from the NH proton to the adjacent pyrazole (B372694) carbons (e.g., C3a and C6a), confirming the fused-ring structure.

The following table illustrates the expected correlations for this compound.

Proton (¹H)Expected COSY CorrelationsExpected HSQC Correlation (¹³C)Key Expected HMBC Correlations (¹³C)
N1-HNoneNoneC3, C6a, C3a
H4H5α, H5βC4C3a, C5, C6a
H5α/H5βH4, H6α, H6βC5C4, C6
H6α/H6βH5α, H5βC6C5, C6a
C4-OHNoneNoneC4, C3a

While solution NMR is the standard, solid-state NMR (ssNMR) provides critical information when compounds are insoluble or when the solid-state structure, which can differ from the solution state, is of interest. ipb.pt Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solids.

For heterocyclic compounds, ssNMR is particularly powerful for distinguishing between isomers and tautomers that may be in rapid exchange in solution. iastate.edunih.gov For instance, if a derivative of this compound could exist in different tautomeric forms in the solid state, ¹³C and ¹⁵N ssNMR would be able to identify the dominant form. ipb.pt Furthermore, specialized techniques such as ¹³C{¹⁴N} Rotational-Echo Double-Resonance (REDOR) can be used as an "attached nitrogen test" to definitively identify carbons directly bonded to nitrogen atoms, which is highly effective in assigning the signals of the pyrazole ring carbons. iastate.edunih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). nih.gov This precision allows for the determination of the exact elemental composition of the parent ion. For this compound (C₆H₈N₂O), HRMS would distinguish its molecular formula from other isomers with the same nominal mass. This capability is indispensable for confirming the identity of a newly synthesized compound and is a standard requirement for publication in chemical literature. mdpi.com

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to induce and analyze the fragmentation of a specific ion. researchgate.net In an MS/MS experiment, a precursor ion (e.g., the molecular ion, M⁺˙) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

For pyrazole-containing compounds, fragmentation often involves characteristic losses. researchgate.net The pyrazole ring may undergo cleavage with the expulsion of stable neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂). researchgate.net For this compound, one would expect to see fragmentation pathways involving the loss of water (H₂O) from the alcohol, followed by rearrangements and cleavage of the fused ring system.

The following table outlines potential fragmentation pathways for the title compound.

Precursor Ion (m/z)Proposed Neutral LossProduct Ion (m/z)Possible Fragment Structure
124 [M]⁺˙H₂O106Loss of the hydroxyl group and a proton
124 [M]⁺˙CO, H95Loss of the carbonyl group and a hydrogen atom
106 [M-H₂O]⁺˙HCN79Cleavage of the pyrazole ring
106 [M-H₂O]⁺˙N₂78Loss of dinitrogen from the pyrazole ring

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are complementary and provide rapid, non-destructive identification of the functional groups present in a sample.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (e.g., stretching, bending). The technique is particularly sensitive to polar bonds. For this compound, IR would clearly identify the characteristic stretching vibrations of the O-H group (a broad band), the N-H group of the pyrazole ring, the C-H bonds of the cyclopentane ring, and the C=N bond within the pyrazole system. researchgate.net

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). It is highly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to IR. In the analysis of the target compound, Raman spectroscopy would be effective for observing the C-C backbone of the cyclopentane ring and the symmetric vibrations of the pyrazole ring, which may be weak or absent in the IR spectrum.

The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule.

The following table summarizes the expected key vibrational frequencies.

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Signal
O-H (alcohol)Stretching3200-3600 (Broad)Weak
N-H (pyrazole)Stretching3100-3500Moderate
C-H (aliphatic)Stretching2850-3000Strong
C=N (pyrazole)Stretching1580-1650Strong
C-O (alcohol)Stretching1050-1200Weak

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination (Focus on method)

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of crystalline solids, including the absolute stereochemistry and conformational details of this compound. This non-empirical technique provides an atomic-level map of the molecule as it exists within the crystal lattice. nih.govresearchgate.net

The process begins with the growth of a high-quality single crystal of the target compound, which is a critical and often challenging step. This crystal, typically less than a millimeter in any dimension, is mounted on a diffractometer. mdpi.com It is then irradiated with a monochromatic X-ray beam, commonly from a Molybdenum (Mo-Kα) or Copper (Cu-Kα) source. mdpi.comsoton.ac.uk As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots of varying intensities. soton.ac.uk

Data collection involves rotating the crystal and recording these diffraction patterns at numerous orientations. mdpi.com The collected data are then processed to determine the unit cell dimensions—the fundamental repeating unit of the crystal—and the space group, which describes the symmetry elements within the crystal. nih.govspast.org The molecular structure is solved from the diffraction data using computational methods like direct methods or intrinsic phasing. mdpi.comspast.org This initial solution provides a preliminary model of the atomic positions, which is then refined using full-matrix least-squares procedures to best fit the experimental data. spast.org

For chiral molecules like derivatives of this compound, X-ray crystallography can determine the absolute configuration through the analysis of anomalous dispersion effects. nih.govresearchgate.net This is particularly effective when heavy atoms are present in the structure. The resulting crystallographic model provides precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the fused ring system and the stereochemistry at chiral centers. nih.govspast.org The analysis of intermolecular interactions, such as hydrogen bonds, within the crystal lattice is also possible. spast.orgresearchgate.net

Table 1: Representative Crystallographic Parameters for Pyrazole Derivatives

ParameterTypical Value/DescriptionReference
Crystal SystemMonoclinic, Triclinic, Orthorhombic spast.org
Space GroupP2₁/n, P-1, P2₁2₁2₁ spast.org
Radiation SourceMo-Kα (λ = 0.71073 Å) mdpi.com
Data Collection Temp.150 - 298 K mdpi.comnih.gov
Structure SolutionDirect Methods / Intrinsic Phasing (e.g., SHELXT) mdpi.com
Refinement MethodFull-matrix least-squares on F² (e.g., SHELXL) spast.org

Chromatographic Techniques for Purification and Purity Assessment (Focus on techniques)

Chromatography encompasses a set of powerful laboratory techniques used for the separation, identification, and purification of the components of a mixture. For this compound and its derivatives, chromatographic methods are indispensable for isolating the final product from reaction mixtures and for assessing its purity with high accuracy. The fundamental principle involves distributing the mixture between two phases: a stationary phase and a mobile phase that flows through it. Separation is achieved because different components in the mixture travel through the stationary phase at different speeds, governed by their relative affinities for the two phases.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purification and purity analysis of non-volatile or thermally sensitive compounds like pyrazole derivatives. It utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. High pressure is applied to the mobile phase to ensure a constant and rapid flow rate, leading to high-resolution separations.

For compounds like this compound, Reverse-Phase HPLC (RP-HPLC) is the most common mode. sielc.com In this setup, the stationary phase is nonpolar (e.g., silica (B1680970) modified with C18 alkyl chains), and the mobile phase is polar. researchgate.net A typical mobile phase consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com The separation is based on the differential partitioning of the analytes between the hydrophobic stationary phase and the polar mobile phase.

The process involves injecting a small volume of the sample into the mobile phase stream. As the sample travels through the column, less polar components interact more strongly with the C18 stationary phase and are retained longer, while more polar components elute faster. The composition of the mobile phase can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. A UV detector is commonly used to monitor the column effluent, as the pyrazole ring system typically exhibits strong UV absorbance. The purity of the sample is determined by the percentage of the total peak area that corresponds to the main component. For preparative applications, fractions corresponding to the desired peak can be collected for isolation of the pure compound. sielc.com

Table 2: Typical RP-HPLC Conditions for Pyrazole Derivative Analysis

ParameterTypical ConditionReference
ColumnC18 (e.g., 250 mm × 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile/Water or Methanol/Water mixture sielc.com
Modifier0.1% Trifluoroacetic Acid (TFA) or Formic Acid sielc.com
Elution ModeIsocratic or Gradient
Flow Rate1.0 mL/min
DetectorUV (e.g., at 206 nm or 254 nm) nih.gov
Column TemperatureAmbient (e.g., 25 °C)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. sums.ac.irmdpi.com It is suitable for the analysis of volatile and thermally stable compounds. For less volatile compounds like this compound, a derivatization step (e.g., silylation) may be necessary to increase volatility and thermal stability. mdpi.com

In GC, the sample is injected into a heated inlet port, where it is vaporized and introduced into a long, thin capillary column by an inert carrier gas (e.g., helium). sums.ac.ir The inner surface of the column is coated with a stationary phase. Separation occurs as the different components of the mixture partition between the carrier gas (mobile phase) and the stationary phase at different rates based on their boiling points and polarity.

As each separated component elutes from the column, it enters the ion source of the mass spectrometer. sums.ac.ir Here, molecules are ionized, typically by electron impact (EI), which bombards them with high-energy electrons. This process not only creates a molecular ion (M⁺) but also causes extensive and reproducible fragmentation. researchgate.net The resulting charged fragments are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The detector records the abundance of each fragment, generating a mass spectrum that serves as a unique "molecular fingerprint." By comparing this spectrum to libraries of known spectra, the identity of the compound can be confirmed. nih.gov The fragmentation pattern of pyrazole derivatives often involves characteristic losses, such as the expulsion of HCN or N₂, which aids in structural confirmation. researchgate.net

Table 3: General GC-MS Parameters for Heterocyclic Compound Analysis

ParameterTypical SettingReference
ColumnCapillary column (e.g., RXi-5-Sil MS, 30m) nih.gov
Carrier GasHelium (He) sums.ac.ir
Injector Temperature250 °C sums.ac.irnih.gov
Oven ProgramTemperature ramp (e.g., 70°C to 280°C) nih.gov
Ionization ModeElectron Impact (EI) at 70 eV sums.ac.ir
Mass Range40-550 amu sums.ac.ir
Ion Source Temp.280 °C nih.gov

Biological Relevance and Mechanistic Interrogations of 1h,4h,5h,6h Cyclopenta C Pyrazol 4 Ol Scaffolds Focus on Mechanisms and Methodologies of Molecular Interaction, Strictly Avoiding Clinical Data, Dosage, or Adverse Effects

Enzyme Interaction Studies: Kinetic and Binding Mechanism Investigations

The investigation of how pyrazole-based compounds interact with enzymes is crucial for understanding their biological activity. Kinetic and binding studies reveal the nature of inhibition or activation, providing a foundation for rational drug design.

The mechanism of enzyme inhibition by pyrazole (B372694) derivatives can vary significantly. For instance, some pyrazole compounds act as competitive inhibitors, where the molecule directly competes with the substrate for binding to the enzyme's active site. This mode of action has been observed in studies of pyrazoline derivatives targeting alcohol dehydrogenase. Other, more complex mechanisms include mixed cooperative inhibition, as seen in the interaction of certain pyrazoles with Cytochrome P450 2E1 (CYP2E1). nih.gov In this system, the binding of the pyrazole inhibitor can rescue the enzyme from substrate inhibition, indicating interaction at more than one site on the enzyme. nih.gov

Kinetic parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are determined experimentally to quantify the potency of an inhibitor. Lower Ki values signify stronger binding affinity and more effective inhibition. For example, pyrazole-carboxamides bearing a sulfonamide moiety have demonstrated potent inhibition of human carbonic anhydrase (hCA) isoenzymes I and II, with Ki values in the nanomolar to low micromolar range. nih.gov

Compound ClassTarget EnzymeInhibition Data (Ki / IC50)Mechanism of Action
Pyrazole-carboxamide sulfonamidesCarbonic Anhydrase I (hCA I)Ki: 0.063–3.368 µM nih.govNot specified
Pyrazole-carboxamide sulfonamidesCarbonic Anhydrase II (hCA II)Ki: 0.007–4.235 µM nih.govNot specified
1,5-DiarylpyrazolesCyclooxygenase-2 (COX-2)IC50: 20 nM - >10 µM acs.orgNot specified
1,5-DiarylpyrazolesSoluble Epoxide Hydrolase (sEH)IC50: 2 nM - >10 µM acs.orgNot specified
Pyrazole-based hybridsVEGFR-2IC50: 8.93 nM rsc.orgNot specified
Pyrazole-based derivativesLactate (B86563) Dehydrogenase A (LDHA)IC50: 40-57 nM mdpi.comSubstrate/cofactor binding hindrance mdpi.com
Pyrazoline derivativesHorse Liver ADHKi: ~0.013 µM (for 4-methylpyrazole) Competitive Inhibition

Receptor Binding Profiling: Principles of Ligand-Receptor Recognition

The interaction between a ligand, such as a cyclopenta[c]pyrazole (B14746371) derivative, and its receptor is governed by principles of molecular recognition, including shape complementarity, electrostatics, and hydrogen bonding. Profiling these interactions is key to understanding a compound's potential biological role.

Molecular docking is a primary computational tool used to predict and analyze the binding modes of pyrazole ligands within the active site of a receptor. researchgate.netresearchgate.net These studies can reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions with specific amino acid residues, that stabilize the ligand-receptor complex. researchgate.netresearchgate.net For example, docking studies of pyrazole derivatives with targets like vascular endothelial growth factor receptor 2 (VEGFR-2) and cyclin-dependent kinase 2 (CDK2) have shown that ligands can fit deeply within the binding pocket, forming key hydrogen bonds that contribute to their inhibitory potential. researchgate.net Similarly, the binding of ferrocenyl-substituted pyrazoles to the active site of the DNA gyrase enzyme has been modeled, identifying hydrogen bonds and pi-alkyl interactions as critical for binding. nih.gov

Experimental validation of these theoretical models is often achieved through binding assays. Radioligand binding assays, for example, are used to determine the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand. nih.gov Such studies have been instrumental in characterizing pyrazole derivatives as ligands for cannabinoid (CB1 and CB2) and estrogen (ERα and ERβ) receptors. mdpi.comnih.govillinois.edu These assays have revealed that specific substitutions on the pyrazole scaffold can lead to high affinity and selectivity for one receptor subtype over another. nih.govillinois.edunih.gov

Compound ScaffoldTarget ReceptorBinding Affinity (Ki)Key Findings
DihydrothienocyclopentapyrazolesCannabinoid Receptor 2 (CB2)1.1 - 7.2 nM nih.govHigh affinity and selectivity for CB2 nih.gov
DihydrothienocyclopentapyrazolesCannabinoid Receptor 1 (CB1)440 nM (for lead compound) nih.govPreferential affinity for CB2 over CB1 mdpi.comnih.gov
Tetrasubstituted PyrazolesEstrogen Receptor alpha (ERα)High affinity (~50% of estradiol) nih.govillinois.edu410-fold binding preference for ERα over ERβ nih.govillinois.edu
BiarylpyrazolesCannabinoid Receptor 1 (CB1)Potent antagonism acs.orgStructural requirements for potent antagonism identified acs.org

Modulation of Biochemical Pathways: Investigating Molecular Targets and Pathways of Interaction

By interacting with specific molecular targets like enzymes and receptors, pyrazole-based scaffolds can modulate intracellular biochemical and signaling pathways. mdpi.com Investigating these interactions provides insight into the molecular basis of a compound's activity.

A common mechanism involves the inhibition of protein kinases, enzymes that play a central role in signal transduction pathways controlling cell growth, differentiation, and survival. nih.gov Pyrazole derivatives have been shown to inhibit various kinases, including VEGFR, which is critical for angiogenesis, and CDKs, which regulate the cell cycle. rsc.orgmdpi.com Inhibition of these targets can lead to downstream effects such as cell cycle arrest and the induction of apoptosis (programmed cell death). rsc.orgacs.org For example, certain pyrazole-indole hybrids have been found to induce apoptosis by affecting the levels of key regulatory proteins like Bcl-2 and Bax and activating caspase enzymes. acs.org

Other pyrazole derivatives have been shown to modulate cellular pathways through different mechanisms. Some compounds can induce the generation of reactive oxygen species (ROS), which can trigger apoptotic signaling cascades. nih.gov The modulation of metabolic pathways is another area of investigation; pyrazole-based inhibitors of lactate dehydrogenase (LDHA), an enzyme crucial for glycolysis, can suppress the glycolytic flux in highly glycolytic cells. mdpi.com Furthermore, pyrazole scaffolds have been incorporated into agonists that can modulate immune signaling pathways by targeting receptors like NOD2 and TLR4. acs.org

In Vitro Methodologies for Molecular Interaction Discovery and Screening

A variety of in vitro methodologies are employed to discover and characterize the molecular interactions of new chemical entities like those based on the cyclopenta[c]pyrazole scaffold. These techniques range from broad initial screens to detailed mechanistic assays.

Initial discovery often involves high-throughput screening (qHTS), where large libraries of compounds are tested for activity against a specific target. mdpi.com Once initial "hits" are identified, their biological activity is further characterized. Antiproliferative activity is commonly assessed using cytotoxicity assays, such as the MTT assay, against panels of human cancer cell lines. acs.orgnih.gov National Cancer Institute's 60-cell line screen (NCI-60) is a widely used platform that provides a broad profile of a compound's activity across different cancer types. nih.gov

For compounds targeting specific enzymes, in vitro enzyme inhibition assays are fundamental. These assays measure the ability of a compound to inhibit the activity of a purified, recombinant enzyme. acs.org Such assays have been used to evaluate pyrazole derivatives as inhibitors of carbonic anhydrase, cyclooxygenase (COX), and various protein kinases. acs.orgnih.govtandfonline.com

To investigate receptor interactions, competitive binding assays are used to determine a compound's affinity for a receptor. nih.gov Functional assays are then used to determine whether the compound acts as an agonist or antagonist. For example, the activity of pyrazole-derived CB2 receptor ligands has been profiled using an inhibition assay of P-ERK 1/2 up-regulation in HL-60 cells. nih.gov To understand mechanisms of cell death, assays that measure cell cycle progression and apoptosis, such as flow cytometry and analysis of caspase activation, are employed. acs.org

Structure-Activity Relationship (SAR) Studies: Methodological Frameworks for Linking Structure to Biological Interaction

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing a methodological framework for understanding how a molecule's chemical structure relates to its biological activity. rsc.org The process involves the systematic synthesis of analogues of a lead compound and the evaluation of their biological effects. This allows researchers to identify which parts of the molecule, known as pharmacophores, are essential for activity and which can be modified to improve properties like potency and selectivity. nih.govresearchgate.net

For pyrazole-based scaffolds, SAR studies have been extensively used to optimize interactions with various biological targets. rsc.org For instance, in developing antagonists for the cannabinoid CB1 receptor, SAR studies on biarylpyrazoles identified key structural requirements for potent activity: a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. acs.org

Similarly, in the development of inhibitors for the metalloprotease meprin α, SAR exploration revealed that while a 3,5-diphenylpyrazole (B73989) core showed high initial potency, the introduction of different residues at these positions significantly altered activity. nih.gov A cyclopentyl moiety maintained high activity, whereas smaller (methyl) or larger (benzyl) groups decreased it. nih.gov These studies provide a rational basis for further optimization of lead structures. mdpi.comnih.gov

Pyrazole SeriesTargetKey SAR Findings
Biarylpyrazole Antagonists acs.orgCannabinoid Receptor 1 (CB1)- A para-substituted phenyl ring at C5 is critical.
- A carboxamide group at C3 is required for potent activity.
- A 2,4-dichlorophenyl group at N1 enhances antagonist activity.
Tetrasubstituted Pyrazole Agonists nih.govillinois.eduEstrogen Receptor alpha (ERα)- A C4-propyl substituent is optimal for binding affinity.
- A p-hydroxyl group on the N1-phenyl substituent enhances affinity and selectivity for ERα.
3,4,5-Substituted Pyrazole Inhibitors nih.govMeprin α- 3,5-diphenyl substitution provides high initial potency.
- Introduction of a cyclopentyl moiety at C3(5) maintains activity similar to phenyl.
- Introduction of methyl or benzyl (B1604629) groups at C3(5) decreases inhibitory activity.

Environmental and Sustainable Chemistry Aspects of 1h,4h,5h,6h Cyclopenta C Pyrazol 4 Ol Research

Application of Green Chemistry Principles in Synthesis and Derivatization

Green chemistry offers a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of synthesizing complex molecules like fused pyrazoles, these principles are applied to create more environmentally benign and efficient synthetic routes.

Solvent-Free and Aqueous Medium Reactions

A primary goal of green chemistry is to reduce or eliminate the use of volatile organic compounds (VOCs) as solvents, which are often toxic, flammable, and contribute to air pollution. Research into pyrazole (B372694) synthesis has demonstrated the feasibility and advantages of conducting reactions in alternative media.

Aqueous Medium: Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. The synthesis of various pyrazole derivatives has been successfully achieved in aqueous media. researchgate.netresearchgate.net For instance, multicomponent reactions (MCRs) involving aldehydes, active methylene (B1212753) compounds, and hydrazine (B178648) derivatives to form pyrazole-based scaffolds can be performed efficiently in water, often with the aid of catalysts to enhance reaction rates. mdpi.comnih.govscielo.org.za Using magnetized distilled water has also been reported as a novel approach for the catalyst-free synthesis of pyrazole derivatives. scielo.org.zaresearchgate.net

Solvent-Free Reactions: Performing reactions without a solvent, often referred to as "neat" or solid-state reactions, represents a significant step towards sustainability. rsc.org These reactions can be facilitated by grinding or microwave irradiation, which provides the necessary energy for the transformation. mdpi.com Several protocols for the synthesis of pyrazole and fused pyranopyrazole derivatives have been developed under solvent-free conditions, leading to high yields, shorter reaction times, and simplified product isolation, thereby minimizing waste. rsc.orgmdpi.comrsc.orgnih.gov

Table 1: Comparison of Reaction Conditions for Pyrazole Synthesis

Method Solvent Catalyst Advantages
Conventional Organic (e.g., Ethanol, Acetic Acid) Mineral Acids, Bases Established methods
Aqueous Synthesis Water Phase-transfer catalysts, Surfactants, Recyclable catalysts Environmentally benign, safe, reduced cost researchgate.netmdpi.comacs.org
Solvent-Free None Solid acids, bases, or catalyst-free High efficiency, reduced waste, simple workup rsc.orgmdpi.com
Microwave-Assisted Minimal or no solvent Various Rapid heating, shorter reaction times, higher yields nih.govmdpi.com

Catalyst Development for Reduced Waste Generation

Catalysts are fundamental to modern chemistry, enabling reactions to proceed faster and more selectively. Green catalyst design focuses on developing catalysts that are highly efficient, reusable, non-toxic, and minimize waste generation.

Heterogeneous Catalysts: Unlike homogeneous catalysts that are dissolved in the reaction medium and are difficult to separate, heterogeneous catalysts exist in a different phase (usually solid) and can be easily recovered by filtration and reused. nih.gov This recyclability is a cornerstone of green chemistry. Examples used in pyrazole synthesis include:

Amberlyst-70: A resinous, non-toxic, and thermally stable solid acid catalyst used for pyrazole synthesis in aqueous media at room temperature. researchgate.netmdpi.com

Nano-ZnO: An eco-friendly and reusable nanocatalyst employed for the condensation reaction to form pyrazole derivatives in water. researchgate.netmdpi.com

Functionalized Nanomaterials: Catalysts like silica-coated cobalt oxide nanocomposites have been shown to be highly effective for pyrazole synthesis in water, with very short reaction times and excellent yields. nih.gov

Bio-organic Catalysts: Enzymes and naturally derived small molecules are increasingly used as catalysts. For example, taurine (B1682933) (2-aminoethanesulfonic acid) has been employed as a bio-organic catalyst for the synthesis of pyrazole derivatives in water. tandfonline.com Lipase from Aspergillus niger has also been used as an effective biocatalyst. nih.gov

Ionic Liquids: These are salts with low melting points that can be used as recyclable catalytic media, sometimes replacing traditional organic solvents. mdpi.com

The development of such catalysts is crucial for minimizing the waste associated with catalyst separation and disposal, a significant issue in many traditional chemical processes. nih.gov

Atom Economy and Process Efficiency Considerations in Synthesis Design

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.org Syntheses with high atom economy are inherently less wasteful.

For a hypothetical synthesis of a precursor to 1H,4H,5H,6H-Cyclopenta[C]pyrazol-4-OL, a multi-component approach would be significantly more atom-economical than a linear synthesis.

Table 2: Illustrative Atom Economy Comparison for a Fused Pyrazole Synthesis

Synthesis Type Description Reactants Byproducts Theoretical Atom Economy

By designing synthetic routes that maximize atom economy, such as employing MCRs, chemists can significantly reduce the environmental impact of producing compounds like this compound. rsc.orgtandfonline.com

Chemical Degradation Pathways and Environmental Fate Studies (Focus on chemical processes, not ecotoxicity)

Understanding the environmental fate of a chemical compound involves studying the chemical processes that lead to its degradation. The pyrazole ring is an aromatic heterocycle, which generally confers a degree of stability. researchgate.net However, its structure can be broken down through various chemical pathways in the environment.

Photodegradation: Exposure to sunlight can induce photochemical reactions. For some pyrazole derivatives, light can induce decomposition, leading to the cleavage of the ring and formation of different products. acs.org The specific degradation pathway would depend on the substituents and the surrounding environmental matrix.

Oxidative Degradation: In the environment, highly reactive species like hydroxyl radicals (HO•) can initiate the degradation of organic molecules. researchgate.net Theoretical studies on pyrazole-based fungicides suggest that reaction with hydroxyl radicals is a likely degradation pathway in the aqueous phase. researchgate.net This process can involve hydrogen atom abstraction from the ring or addition of the radical to the aromatic system, leading to ring-opening and subsequent mineralization.

Thermal Decomposition: While typically requiring high temperatures not common in the environment, studies on the thermal decomposition of pyrazole derivatives provide insight into the stability of the ring system. The decomposition of fused pyrazolo-triazine rings, for example, has been studied computationally, showing that ring-opening reactions are key initial steps in their thermal decay. researchgate.net The presence and position of substituents significantly influence the stability and decomposition pathways of the pyrazole ring.

The environmental persistence of a compound like this compound would be determined by its susceptibility to these degradation processes. Fused ring systems can sometimes exhibit greater stability, but the presence of functional groups like the hydroxyl (-OL) group can provide sites for initial oxidative attack, potentially facilitating degradation.

Future Research Directions and Unaddressed Challenges for 1h,4h,5h,6h Cyclopenta C Pyrazol 4 Ol

Exploration of Novel Synthetic Routes and Methodological Innovations

A significant hurdle in the study of 1H,4H,5H,6H-Cyclopenta[c]pyrazol-4-ol is the absence of diverse and efficient synthetic pathways. Future research must prioritize the development of innovative synthetic methodologies. While classical approaches to pyrazole (B372694) synthesis exist, applying modern synthetic strategies could provide improved yields, regioselectivity, and access to a wider range of analogues.

Key areas for exploration include:

1,3-Dipolar Cycloaddition: This powerful method could be adapted for the construction of the pyrazole ring fused to the cyclopentane (B165970) moiety. nih.gov Research could focus on the reaction of a cyclopentene-derived dipolarophile with nitrile imines, generated in situ from arylhydrazones, to form the core structure. nih.gov This approach is advantageous due to its high efficiency and the commercial availability of starting materials. nih.gov

Intramolecular Cycloaddition: A sophisticated strategy involves designing a precursor that contains both components for a cycloaddition reaction within the same molecule. For instance, an intramolecular nitrile oxide cycloaddition (INOC) reaction could be a key step in forming the fused ring system, a method that has been successfully used to create other complex pyrazole-containing heterocycles. mdpi.comresearchgate.net

Multi-component Reactions: Tandem reactions, such as a Knoevenagel condensation followed by a Michael addition, have been used to synthesize bis-pyrazole derivatives from pyrazol-3-ones and aldehydes in high yields. researchgate.net Adapting this one-pot approach could offer an efficient route to complex derivatives of the cyclopenta[c]pyrazol core.

Synthetic Strategy Description Potential Advantages Key Challenge
1,3-Dipolar Cycloaddition Reaction of a dipolarophile (e.g., a cyclopentene (B43876) derivative) with a nitrile imine. nih.govHigh efficiency, readily available reagents, well-established methodology. nih.govControlling regioselectivity in the cycloaddition step.
Intramolecular Nitrile Oxide Cycloaddition (INOC) A precursor containing an aldoxime and an unsaturated bond undergoes cyclization to form the fused ring system. mdpi.comHigh degree of stereochemical control, access to complex polycyclic structures. mdpi.comresearchgate.netSynthesis of the specifically functionalized linear precursor.
Tandem Knoevenagel-Michael Reaction A one-pot reaction involving an active methylene (B1212753) compound (like a pyrazolone), an aldehyde, and a catalyst. researchgate.netHigh atom economy, operational simplicity, high yields. researchgate.netAdapting the reaction for the cyclopentane fusion.

Development of Advanced Derivatization Strategies for Enhanced Specificity

The functional groups of this compound, particularly the hydroxyl (-OH) group and the N-H group of the pyrazole ring, are prime sites for chemical modification. Advanced derivatization is a critical next step to create a library of related compounds for structure-activity relationship (SAR) studies and to develop chemical probes for biological investigation.

Future derivatization strategies should focus on:

Targeting the Hydroxyl Group: The secondary alcohol can be a target for various chemical transformations. Esterification or etherification can modify the compound's polarity, solubility, and pharmacokinetic properties. Derivatization with fluorescent tags or biotin (B1667282) can create probes for use in biochemical assays. nih.gov The use of reagents like acyl chlorides and sulfonic esters can introduce a wide range of functionalities. nih.govxjtu.edu.cn

Modification of the Pyrazole Ring: The nitrogen atoms of the pyrazole ring offer sites for substitution. Alkylation or arylation at the N1 position can significantly influence the molecule's electronic properties and its ability to interact with biological targets.

Introduction of Pharmacophores: Strategic derivatization can be used to introduce known pharmacophoric groups to the scaffold, aiming to direct the molecule towards specific classes of biological targets.

Derivatization Site Reagent Class Purpose Example Application
Hydroxyl Group (-OH) Acyl Chlorides, Isocyanates nih.govEnhance lipophilicity, introduce reactive handles.Improve cell membrane permeability.
Hydroxyl Group (-OH) Rhodamines, Fluorescein derivatives nih.govCreate fluorescent probes.Visualize subcellular localization.
Pyrazole N-H Alkyl Halides, Arylboronic AcidsModulate electronic properties, block metabolism.Fine-tune binding affinity for a target protein.

Integration of Advanced Computational Modeling for Predictive Research

To accelerate the research process and rationalize experimental efforts, the integration of advanced computational modeling is essential. nih.gov In silico techniques can provide predictive insights into the properties, potential biological targets, and interaction modes of this compound and its derivatives, guiding synthetic and screening efforts.

Key computational approaches to be employed include:

Molecular Docking: This technique can be used to predict the binding orientation and affinity of the compound within the active sites of various proteins. semanticscholar.org By screening the compound against libraries of known drug targets (e.g., kinases, proteases), researchers can generate hypotheses about its mechanism of action.

Pharmacophore Modeling: A pharmacophore model can be constructed based on the 3D structure of the cyclopenta[c]pyrazol scaffold. nih.gov This model, representing the key spatial and chemical features necessary for biological activity, can then be used to screen large virtual databases for other molecules with similar features but different core structures. nih.gov

ADMET Prediction: In silico models that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are crucial for early-stage drug discovery. semanticscholar.org Applying these models to the cyclopenta[c]pyrazol scaffold can help prioritize derivatives with favorable drug-like properties and flag potential liabilities before committing to costly synthesis and testing.

Computational Model Objective Information Gained
Molecular Docking Identify potential protein targets and predict binding modes. semanticscholar.orgBinding affinity scores, key interacting residues, testable hypotheses for mechanism of action.
Pharmacophore Modeling Define essential structural features for activity and find novel active compounds. nih.gov3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers), new chemical scaffolds for synthesis.
ADMET Prediction Forecast pharmacokinetic and toxicity profiles. semanticscholar.orgPredictions of oral bioavailability, metabolic stability, potential for toxicity, guiding compound design.

Interfacing with High-Throughput Screening Methodologies for Mechanistic Discovery

To uncover the biological functions of this compound, a systematic and unbiased approach is needed. High-Throughput Screening (HTS) provides the necessary platform to screen a library of derivatives against a wide array of biological assays, enabling the discovery of novel biological activities and mechanisms of action.

The methodological focus should be on:

Assay Development: The first step is the development and optimization of robust assays in a high-throughput format (e.g., 384- or 1536-well plates). researchgate.net These could include biochemical assays (e.g., enzyme inhibition) or cell-based assays (e.g., measuring cell viability, reporter gene expression, or protein-protein interactions). nih.gov

Quantitative HTS (qHTS): Rather than a single-concentration screen, a qHTS approach should be implemented. In qHTS, compounds are screened at multiple concentrations, generating concentration-response curves for every compound in the library. This provides a richer dataset, allowing for the immediate identification of potent and efficacious hits and reducing the rate of false positives and negatives. nih.gov

Data Analysis and Hit Triage: Sophisticated data analysis platforms are required to process the large datasets generated from HTS. researchgate.net A rigorous "hit" validation and triaging cascade, involving confirmation screens and orthogonal assays, is necessary to eliminate artifacts and prioritize the most promising compounds for further study. nih.gov

HTS Phase Methodological Focus Key Outcome
Assay Development & Miniaturization Adapting a biological assay to a low-volume, multi-well plate format; ensuring robustness and a good signal-to-background ratio. researchgate.netA validated assay suitable for automated screening of thousands of compounds.
Library Screening Employing quantitative HTS (qHTS) to test a library of cyclopenta[c]pyrazol derivatives across a range of concentrations. nih.govComprehensive dataset of concentration-response curves for the entire library.
Hit Identification & Validation Using statistical analysis to identify active compounds ("hits") and employing secondary, orthogonal assays to confirm their activity and rule out artifacts. nih.govA list of validated hit compounds with confirmed biological activity for follow-up studies.

Identification and Addressing of Key Research Gaps in Cyclopenta[C]pyrazol Chemistry

The chemistry and biology of this compound are fundamentally unexplored, representing a significant research gap. The primary challenge is the lack of foundational knowledge about this specific scaffold. Future research must systematically address these gaps to unlock its potential.

The key unaddressed areas are:

Synthetic Accessibility: There is a critical need for versatile and scalable synthetic routes that can generate not only the parent compound but also a diverse array of analogues with varied substitution patterns.

Structure-Activity Relationship (SAR): No SAR data exists for this compound class. A systematic program of synthesis and biological testing is required to understand how modifications to the scaffold affect its biological activity.

Target Identification: The biological targets of this compound are unknown. Unbiased screening and target identification studies are necessary to elucidate its mechanism of action.

Physicochemical and Pharmacokinetic Profiling: There is no data on the drug-like properties of this scaffold. A comprehensive assessment of solubility, stability, permeability, and metabolic fate is essential for any future therapeutic development.

Addressing these research gaps through the integrated application of innovative synthesis, advanced derivatization, predictive computational modeling, and high-throughput screening will be paramount to defining the future of cyclopenta[c]pyrazol chemistry and determining the ultimate utility of this promising molecular scaffold.

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValueReference
Molecular FormulaC₉H₁₃ClN₄O₂ (hydrochloride salt)
Molecular Weight257.25 g/mol
Purity≥95% (HPLC)

How do hydrogen-bonding patterns influence the crystal packing of this compound?

  • Graph-set analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., D–H···A motifs) using crystallographic data .
  • Impact on stability : Strong intramolecular O–H···N bonds in the pyrazole ring enhance rigidity, while intermolecular bonds (e.g., O–H···O) dictate crystal lattice energy .

Advanced Research Questions

What strategies are effective for experimental phasing in X-ray crystallography of derivatives?

  • SHELX pipelines : Use SHELXC/D/E for robust, high-throughput phasing, particularly for twinned or high-resolution datasets .
  • Heavy-atom derivatives : Introduce bromine or iodine substituents via Suzuki coupling to improve anomalous scattering .

How can researchers resolve contradictions in NMR data for tautomeric forms?

  • Dynamic NMR : Perform variable-temperature studies (e.g., −50°C to 50°C) to slow tautomer interconversion and assign signals .
  • DFT calculations : Compare experimental ¹H NMR shifts with computed values (B3LYP/6-31G*) to validate tautomer populations .

What multi-step synthetic routes enable functionalization at the 3- and 5-positions of the cyclopenta-pyrazole core?

  • Stepwise approach :
    • Cyclocondensation : React ethyl acetoacetate with phenylhydrazine to form the pyrazole ring .
    • Functionalization : Introduce substituents via Pd-catalyzed cross-coupling (e.g., Heck reaction for aryl groups) .
    • Protection/deprotection : Use tert-butyl groups to shield reactive hydroxyls during subsequent steps .

How do non-classical hydrogen bonds (e.g., C–H···O/N) contribute to supramolecular assembly?

  • Topological analysis : Use Mercury software to map weak interactions (bond lengths 2.5–3.2 Å) and quantify their role in stabilizing polymorphs .
  • Energy frameworks : Compare interaction energies (e.g., CE-B3LYP) to prioritize dominant packing motifs .

What computational methods predict structure-activity relationships (SAR) for bioactivity?

  • QSAR modeling : Train models with descriptors like LogP, polar surface area, and H-bond donor/acceptor counts from pyrazole derivatives .
  • Docking studies : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina and validate with IC₅₀ assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.